

Application Note: Spectrophotometric Determination of Pigment Blue 14 Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Blue 14*

Cat. No.: *B1170668*

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Introduction

Pigment Blue 14 (C.I. 42600:1), a triarylmethane-based colorant, is utilized in various industrial applications, including printing inks and coatings.^{[1][2][3]} Accurate quantification of its concentration is crucial for quality control, formulation development, and research purposes. This application note provides a detailed protocol for the determination of **Pigment Blue 14** concentration using UV-Visible spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.^{[4][5]} By measuring the absorbance of a solution at the wavelength of maximum absorbance (λ_{max}), the concentration of an unknown sample can be accurately determined from a pre-established calibration curve.

Key Properties of Pigment Blue 14

A summary of the key physical and chemical properties of **Pigment Blue 14** is provided below.

Property	Value / Description	Reference
C.I. Name	Pigment Blue 14, 42600:1	[1][2]
CAS Number	1325-88-8	[2][6]
Chemical Family	Triarylmethane	[2]
Molecular Formula	C31H43N3 (as base dye)	[1][2]
Appearance	Reddish-shade blue powder	[2]
Common Applications	Water-based inks, offset inks, paints, coatings	[2][3]

Experimental Protocols

Protocol 1: Instrument and Reagent Preparation

This protocol outlines the necessary steps to prepare the spectrophotometer and the required chemical solutions. Proper solvent selection is critical and may require preliminary testing.

1.1. Materials and Equipment

Material / Equipment	Specification
Spectrophotometer	UV-Visible range (e.g., 200-800 nm), 2 nm bandwidth or better
Matched Cuvettes	1 cm path length, quartz or glass
Pigment Blue 14	Technical or analytical grade
Solvent	N,N-Dimethylformamide (DMF) or other suitable organic solvent
Volumetric Flasks	Class A (10 mL, 25 mL, 50 mL, 100 mL)
Pipettes	Calibrated micropipettes and/or Class A volumetric pipettes
Analytical Balance	4-decimal place (0.0001 g) readability
Vortex Mixer	For ensuring complete dissolution
Filter Paper/Syringe Filters	To remove any undissolved particulates

1.2. Solvent Selection

Pigment Blue 14 is a complex salt and its solubility can vary.[3] A suitable solvent must dissolve the pigment completely to form a true solution. N,N-Dimethylformamide (DMF) is a common starting point. To confirm suitability, add a small amount of pigment to the solvent and agitate. A clear, colored solution with no visible particulates indicates good solubility.

1.3. Preparation of Stock Solution (100 mg/L)

- Accurately weigh approximately 10.0 mg of **Pigment Blue 14** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the selected solvent (e.g., DMF).
- Vortex or sonicate the mixture until the pigment is completely dissolved.

- Once dissolved, add solvent to the flask up to the calibration mark.
- Invert the flask several times to ensure the solution is homogeneous. This is the 100 mg/L stock solution.

1.4. Determination of Maximum Absorbance Wavelength (λ_{max})

- Prepare a diluted solution (e.g., 5 mg/L) from the stock solution.
- Fill a cuvette with the pure solvent to serve as a blank.
- Place the blank in the spectrophotometer and perform a baseline correction or "zero" the instrument.
- Rinse and fill a second cuvette with the diluted pigment solution.
- Scan the absorbance of the sample across the visible spectrum (e.g., 400 nm to 800 nm).
- Identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the λ_{max} and should be used for all subsequent measurements.

Protocol 2: Calibration Curve Generation

A calibration curve is essential for relating absorbance to concentration.^[5]

2.1. Preparation of Standard Solutions

Prepare a series of standard solutions from the 100 mg/L stock solution via serial dilution. An example dilution series is provided below.

Standard	Concentration (mg/L)	Volume of Stock (100 mg/L)	Final Volume (in DMF)
1	1.0	0.1 mL	10 mL
2	2.0	0.2 mL	10 mL
3	4.0	0.4 mL	10 mL
4	6.0	0.6 mL	10 mL
5	8.0	0.8 mL	10 mL
6	10.0	1.0 mL	10 mL

2.2. Measurement and Plotting

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using the pure solvent as a blank.
- Measure the absorbance of each standard solution, starting from the lowest concentration.
- Record the absorbance values for each known concentration.
- Plot Absorbance (y-axis) versus Concentration (x-axis).
- Perform a linear regression on the data points. The resulting equation ($y = mx + b$) and the coefficient of determination (R^2) should be recorded. An R^2 value > 0.99 is desirable for a linear calibration.

Example Calibration Data

Concentration (mg/L)	Absorbance at λ_{max}
1.0	0.085
2.0	0.172
4.0	0.341
6.0	0.515
8.0	0.680
10.0	0.852

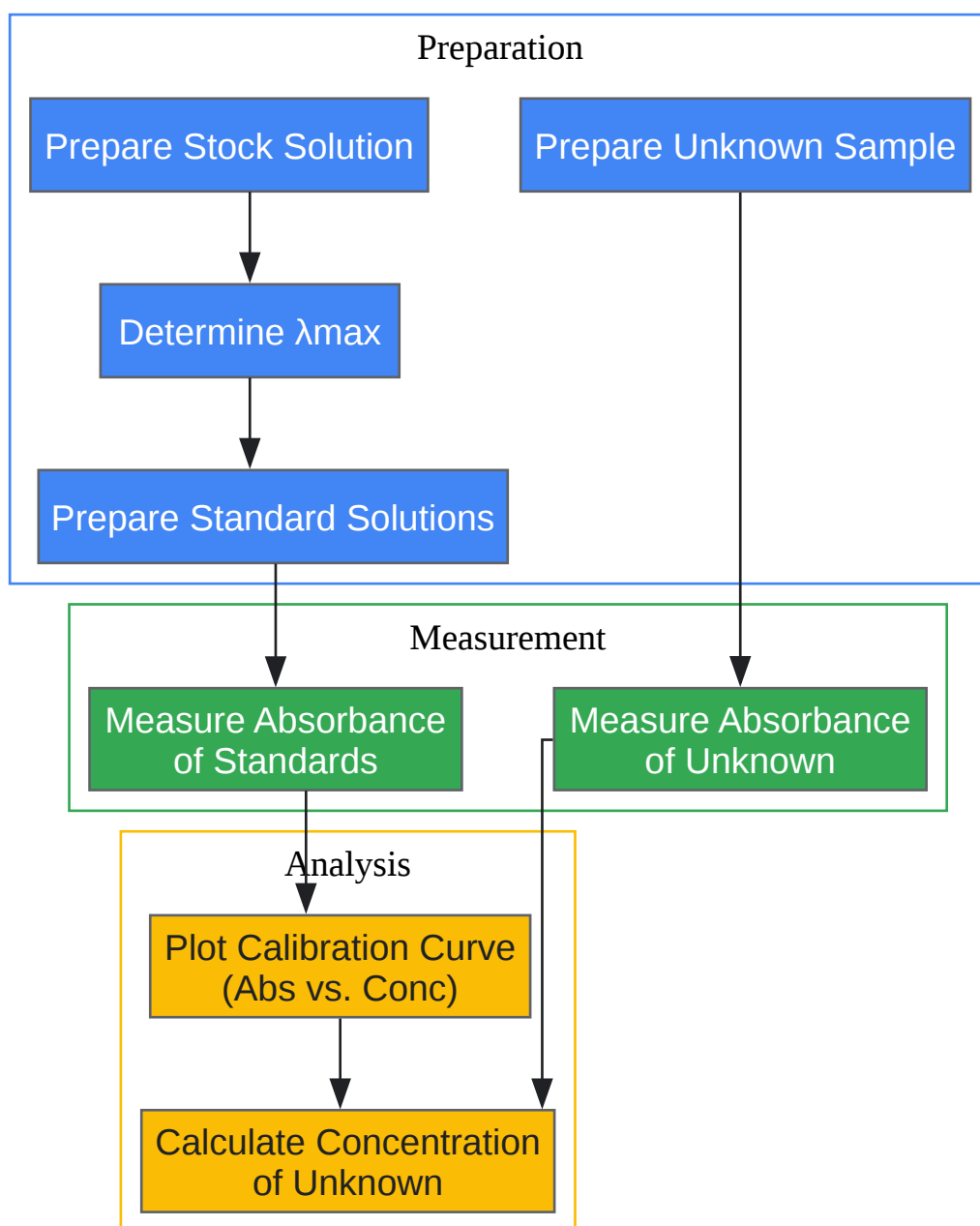
Protocol 3: Analysis of an Unknown Sample

- Prepare a solution of the unknown sample using the same solvent used for the standards. The sample may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve (ideally 0.1 - 1.0).
- Zero the spectrophotometer with the pure solvent blank at λ_{max} .
- Measure the absorbance of the unknown sample solution.
- Using the equation from the linear regression of the calibration curve ($A = mC + b$), calculate the concentration (C) of the pigment in the measured solution.
 - $C = (A - b) / m$
 - Where:
 - C is the calculated concentration.
 - A is the measured absorbance of the unknown.
 - m is the slope of the calibration curve.
 - b is the y-intercept of the calibration curve.

- If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.

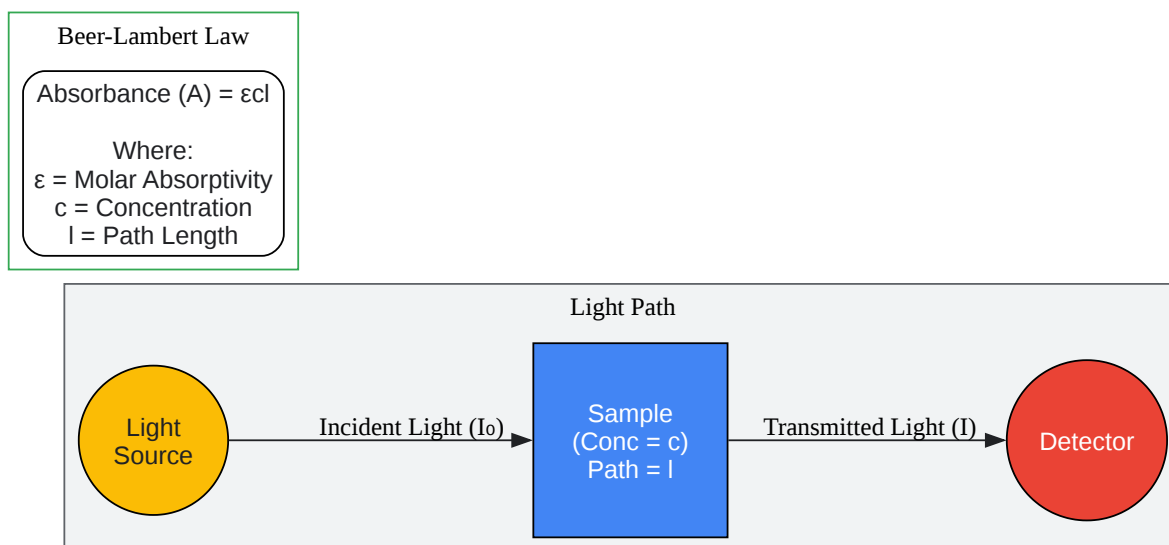
Visualized Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying scientific principle.



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Caption: Experimental workflow for spectrophotometric analysis.



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Caption: The principle of the Beer-Lambert Law.

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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Pigment Blue 14 Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170668#spectrophotometric-determination-of-pigment-blue-14-concentration>]

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